3-(1-Cyanocyclopropyl)benzoic acid
Overview
Description
3-(1-Cyanocyclopropyl)benzoic acid is an organic compound with the molecular formula C11H9NO2. It is characterized by a benzoic acid moiety substituted with a 1-cyanocyclopropyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopropyl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with sodium and alkylnitrile in a liquid ammonia solvent. This method is advantageous due to its economic feasibility and industrial applicability . The general reaction scheme is as follows:
Starting Material: 2-chlorobenzoic acid metal salt.
Reagents: Sodium, alkylnitrile, liquid ammonia.
Conditions: The reaction is carried out under basic conditions, often using sodium amide as a base.
This method avoids the use of highly toxic reagents like sodium cyanide, making it a safer and more efficient process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanocyclopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Cyanocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that exert their effects by inhibiting enzymes or modulating receptor activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyanocyclopropyl)benzoic acid
- 3-(1-Cyanocyclopropyl)phenylacetic acid
- 3-(1-Cyanocyclopropyl)benzamide
Uniqueness
3-(1-Cyanocyclopropyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
3-(1-cyanocyclopropyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYCSQRUNOEMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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